1-Benzoyl-2-thiohydantoin

Übersicht

Beschreibung

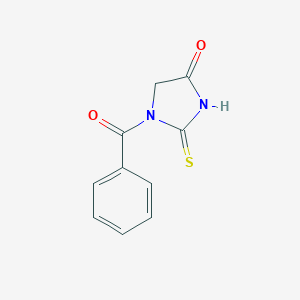

1-Benzoyl-2-thiohydantoin is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and applications in various fields. It is a sulfur-containing derivative of hydantoin, characterized by the presence of a benzoyl group attached to the nitrogen atom and a thiocarbonyl group replacing one of the carbonyl groups in the hydantoin ring.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-2-thiohydantoin has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, it is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

Thiohydantoins, a class of compounds to which 1-benzoyl-2-thiohydantoin belongs, have been reported to inhibit certain enzymes .

Mode of Action

This compound undergoes hydrolysis in both acidic and alkaline environments . In an acidic environment, the hydrolysis occurs via an A-2 mechanism, reaching a maximum rate at around 70% acid concentration . In a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed to 2-thiohydantoin and a carboxylic acid .

Biochemical Pathways

The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may further participate in various biochemical reactions.

Result of Action

The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may have various biological effects.

Action Environment

The action of this compound is influenced by the pH of the environment. In an acidic environment, the hydrolysis of this compound occurs via an A-2 mechanism, while in a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed .

Biochemische Analyse

Biochemical Properties

1-Benzoyl-2-thiohydantoin has been found to interact with various enzymes and proteins. It has been proposed as a potential novel fungicide, indicating its role in biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its rapid hydrolysis in alkaline solution to 2-thiohydantoin and a carboxylic acid . This process involves the attack of a hydroxide ion on the conjugate base of the 1-acyl-2-thiohydantoin . It’s also suggested that this compound hydrolyzes more rapidly than 1-acetyl-2-thiohydantoin, possibly due to steric effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo rapid hydrolysis in alkaline solutions . Over time, this could lead to changes in its effects on cellular function. Detailed studies on its stability, degradation, and long-term effects on cellular function are currently lacking.

Metabolic Pathways

It is known to undergo hydrolysis to form 2-thiohydantoin and a carboxylic acid

Vorbereitungsmethoden

1-Benzoyl-2-thiohydantoin can be synthesized through several methods, including:

Condensation Reaction: One common method involves the condensation of benzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiohydantoin ring.

Ring-Closing Reaction: Another method involves the ring-closing reaction of aryl isothiocyanate with glycine derivatives.

Industrial Production: Industrially, the synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

1-Benzoyl-2-thiohydantoin undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed in both acidic and alkaline conditions to yield 2-thiohydantoin and a carboxylic acid.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-2-thiohydantoin can be compared with other thiohydantoin derivatives, such as:

1-Acetyl-2-thiohydantoin: Similar in structure but with an acetyl group instead of a benzoyl group.

1-Anisoyl-2-thiohydantoin: Contains an anisoyl group, which affects its chemical properties and biological activities.

1-(p-Nitrobenzoyl)-2-thiohydantoin:

The uniqueness of this compound lies in its specific benzoyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

1-Benzoyl-2-thiohydantoin is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of compounds known as thiohydantoins, which have shown promise in medicinal chemistry due to their ability to interact with biological systems effectively. The thiohydantoin core structure is crucial for its biological activity, influencing both pharmacokinetics and therapeutic efficacy.

Antiparasitic Activity

Recent studies have highlighted the potent antiparasitic properties of this compound derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. A notable study demonstrated that specific derivatives exhibited low EC50 values, indicating high potency in inhibiting parasite growth:

| Compound ID | EC50 (nM) |

|---|---|

| 68 | 3.2 |

| 76 | 1.9 |

These compounds were further evaluated in vivo, showing a complete clearance of parasites from infected mice after treatment, thus confirming the translation of in vitro efficacy to an animal model .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. In preliminary studies, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4b | E. faecalis | 12 |

| 5c | S. aureus | 8 |

| 4e | Klebsiella pneumoniae | 16 |

The introduction of electron-withdrawing groups enhanced the antibacterial activity, while bulky substituents were found to reduce efficacy .

The mechanism by which this compound exerts its biological effects is linked to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pathogen survival. For instance, compounds derived from this scaffold have been shown to downregulate pro-inflammatory cytokines such as IL-1β, which is critical in the inflammatory response .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of this compound derivatives. Modifications at the benzyl and aryl positions significantly affect their potency:

- Substituents : The presence of halogen atoms (e.g., fluorine or chlorine) on the aromatic ring has been linked to enhanced antiparasitic activity.

- Core Modifications : Alterations to the thiohydantoin core itself can drastically reduce activity, emphasizing the importance of maintaining the thioamide functionality .

Pharmacokinetics

Pharmacokinetic studies indicate that some derivatives possess favorable absorption and distribution characteristics. For example, certain compounds demonstrated high brain penetration ratios and significant oral bioavailability, making them suitable candidates for further development as therapeutic agents .

Case Studies

Several case studies have illustrated the clinical relevance of this compound derivatives:

- Case Study on Antitrypanosomal Activity : A study involving murine models showed that treatment with specific thiohydantoin derivatives resulted in a significant reduction in parasitemia levels over a treatment period of 60 days .

- Antimicrobial Efficacy Evaluation : In vitro assays demonstrated that certain compounds inhibited bacterial growth effectively under blue light irradiation conditions, suggesting potential applications in photodynamic therapy .

Eigenschaften

IUPAC Name |

1-benzoyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVOQHVLQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206402 | |

| Record name | Hydantoin, 1-benzoyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-47-9 | |

| Record name | 1-Benzoyl-2-thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydantoin, 1-benzoyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of alkaline hydrolysis for 1-benzoyl-2-thiohydantoin and how does its reaction rate compare to similar compounds?

A1: In alkaline solutions, this compound undergoes hydrolysis to yield 2-thiohydantoin and benzoic acid. This reaction proceeds through the attack of a hydroxide ion on the conjugate base of this compound, which forms after the molecule ionizes at a pH above its pKa of ~7 []. Interestingly, this compound exhibits a faster hydrolysis rate compared to 1-acetyl-2-thiohydantoin. This difference is attributed to potential steric effects within the this compound molecule that could destabilize its ground state, making it more susceptible to hydrolysis [].

Q2: How is this compound synthesized?

A2: A high-yield synthesis of this compound involves the reaction of hippuric acid (N-benzoylglycine) with ethyl chlorocarbonate in the presence of triethylamine and ammonium thiocyanate []. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which then reacts with ammonium thiocyanate to yield the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.